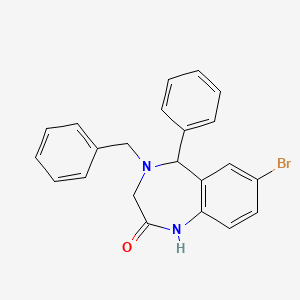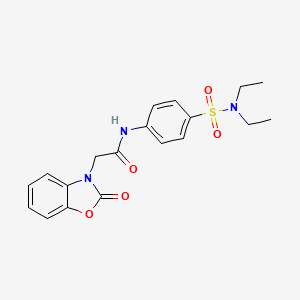![molecular formula C24H18N4O3S B11580519 (3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580519.png)
(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, an indole ring, and an allyloxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This could be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the Allyloxyphenyl Group: This step might involve nucleophilic substitution reactions where an allyloxy group is introduced to a phenyl ring.
Formation of the Indole Ring: This could be synthesized through Fischer indole synthesis or other indole-forming reactions.
Final Coupling and Cyclization: The final steps would involve coupling the intermediate compounds and cyclizing to form the complete structure.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Use of Continuous Flow Reactors: For better control over reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the allyloxy group or the indole ring.
Reduction: Reduction reactions could target the carbonyl groups or double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It could be used as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, depending on its biological activity.
Diagnostic Tools: Could be used in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Industry: Use as a precursor or intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: Similar compounds might include other thiazolo[3,2-b][1,2,4]triazole derivatives or indole-based molecules.
Uniqueness
Structural Complexity: The unique combination of functional groups and ring systems.
Propriétés
Formule moléculaire |
C24H18N4O3S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H18N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h3-12H,1-2,13-14H2/b20-19- |
Clé InChI |
XNBWRQDTJCEIOU-VXPUYCOJSA-N |
SMILES isomérique |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)/C1=O |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11580440.png)

![6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11580445.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone](/img/structure/B11580459.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11580464.png)
![4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine](/img/structure/B11580466.png)
![2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11580469.png)
![1-(3-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580473.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11580480.png)
![(3E)-3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580492.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580511.png)

